molecular formula C23H23FN2O4 B2641939 4-(4-fluorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 380879-45-8

4-(4-fluorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No. B2641939
CAS RN: 380879-45-8
M. Wt: 410.445
InChI Key: VBCYCDUTZHTKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one, also known as FMHM, is a pyrrole derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound exhibits a unique pharmacological profile, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Structural Analysis 4-(4-Fluorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one and its derivatives have been synthesized through various chemical processes. For instance, 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. The compound's structure was confirmed through NMR, IR, and Mass spectral studies, and its crystal structure was determined using X-ray diffraction studies (Mamatha et al., 2019). Similarly, the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) reacted with morpholinosulfur trifluoride (MOST) to form adducts with Phosphorus Pentafluoride, indicating a method to synthesize complex molecules involving the compound or its analogs (Guzyr et al., 2013).

Biological Activities and Applications

Antibacterial and Antifungal Properties Some derivatives of the compound have shown remarkable biological activities. For instance, a synthesized derivative displayed significant anti-TB activity, superior anti-microbial activity, and MIC values lower than standard, highlighting its potential as an antimicrobial agent (Mamatha et al., 2019). Moreover, various synthesized derivatives of the compound have been evaluated for their larvicidal activity against certain larvae, showing significant results and indicating potential use in controlling larval populations (Gorle et al., 2016).

properties

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4/c24-18-8-6-17(7-9-18)21(27)19-20(16-4-2-1-3-5-16)26(23(29)22(19)28)11-10-25-12-14-30-15-13-25/h1-9,20,27H,10-15H2/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNMYUKMRWPNLG-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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